molecular formula C12H19NO2 B13504819 Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine

Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine

Cat. No.: B13504819
M. Wt: 209.28 g/mol
InChI Key: BSSQXZRKUWJQIS-UHFFFAOYSA-N
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Description

Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine is an organic compound characterized by the presence of an ethyl group attached to a 2-[(4-methoxyphenyl)methoxy]ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired secondary amine with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield simpler amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines.

Scientific Research Applications

Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine is unique due to the presence of both the ethyl and 2-[(4-methoxyphenyl)methoxy]ethylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-ethyl-2-[(4-methoxyphenyl)methoxy]ethanamine

InChI

InChI=1S/C12H19NO2/c1-3-13-8-9-15-10-11-4-6-12(14-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3

InChI Key

BSSQXZRKUWJQIS-UHFFFAOYSA-N

Canonical SMILES

CCNCCOCC1=CC=C(C=C1)OC

Origin of Product

United States

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